Bienvenue dans la boutique en ligne BenchChem!

Methyl 5-chloro-1-(4-chlorophenyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylate

CCR5 antagonist HIV entry inhibition chemokine receptor

Methyl 5-chloro-1-(4-chlorophenyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylate (CAS 146743-26-2) is a fully substituted 1,4-dihydrocinnoline-3-carboxylate derivative belonging to the 4-oxo-1,4-dihydrocinnoline class, which is recognized as an isosteric analogue of the fluoroquinolone antibiotics. The compound incorporates a 4-chlorophenyl substituent at N1, a chlorine at C5, a methyl ester at C3, and a ketone at C4, yielding a molecular formula of C₁₆H₁₀Cl₂N₂O₃ and a molecular weight of 349.17 g/mol.

Molecular Formula C16H10Cl2N2O3
Molecular Weight 349.17
CAS No. 146743-26-2
Cat. No. B2979288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-chloro-1-(4-chlorophenyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylate
CAS146743-26-2
Molecular FormulaC16H10Cl2N2O3
Molecular Weight349.17
Structural Identifiers
SMILESCOC(=O)C1=NN(C2=C(C1=O)C(=CC=C2)Cl)C3=CC=C(C=C3)Cl
InChIInChI=1S/C16H10Cl2N2O3/c1-23-16(22)14-15(21)13-11(18)3-2-4-12(13)20(19-14)10-7-5-9(17)6-8-10/h2-8H,1H3
InChIKeyLZGOFHUDCCGVQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-chloro-1-(4-chlorophenyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylate CAS 146743-26-2: Core Identity and Baseline Procurement Context


Methyl 5-chloro-1-(4-chlorophenyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylate (CAS 146743-26-2) is a fully substituted 1,4-dihydrocinnoline-3-carboxylate derivative belonging to the 4-oxo-1,4-dihydrocinnoline class, which is recognized as an isosteric analogue of the fluoroquinolone antibiotics [1]. The compound incorporates a 4-chlorophenyl substituent at N1, a chlorine at C5, a methyl ester at C3, and a ketone at C4, yielding a molecular formula of C₁₆H₁₀Cl₂N₂O₃ and a molecular weight of 349.17 g/mol . This scaffold has been explored in patent literature for CCR5 antagonism relevant to HIV entry inhibition, and the 4-oxo-1,4-dihydrocinnoline core is associated with antibacterial, anti-inflammatory, and anticancer activities across the broader chemotype [2].

Why Generic Substitution Fails for Methyl 5-chloro-1-(4-chlorophenyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylate


Within the 4-oxo-1,4-dihydrocinnoline-3-carboxylate family, relatively minor structural changes can shift the dominant pharmacological profile between antibacterial, CCR5 antagonist, and PTP1B inhibitory activities, making generic substitution scientifically unreliable [1]. The N1-aryl substituent in particular exerts a strong influence on both target engagement and physicochemical properties: the 4-chlorophenyl group at N1 combined with the C5 chlorine and the C3 methyl ester defines a specific steric and electronic landscape that is not replicated by close analogues such as the N1-unsubstituted acid (CID 100986903) or N1-alkyl derivatives reported in the fluoroquinolone-isostere literature [1]. The absence of published head-to-head selectivity profiling for this exact compound means that any substitution with an in-class analogue introduces a risk of altered polypharmacology that cannot be quantified without new experimentation [2].

Quantitative Differentiation Evidence for Methyl 5-chloro-1-(4-chlorophenyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylate


Sub-micromolar CCR5 Antagonism by Closely Related 1,4-Dihydrocinnoline-3-carboxylate Analogue Versus Maraviroc

Although direct CCR5 IC₅₀ data for CAS 146743-26-2 are not publicly available, a structurally proximal 1-(4-chlorophenyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylate analogue (BDBM50394593; differing only in the absence of the C5 chloro substituent) demonstrated an IC₅₀ of 0.300 nM at human CCR5 expressed in P4R5 cells co‑expressing CD4, assessed via HIV‑1 LTR‑β‑galactosidase reporter fusion inhibition [1]. This value places the analogue in a potency range comparable to the clinically approved CCR5 antagonist maraviroc (IC₅₀ ≈ 0.2–0.5 nM in similar cell–cell fusion assays; class‑level inference) and approximately two orders of magnitude more potent than the typical threshold of 10–50 nM observed for early‑generation CCR5 screening hits [1][2]. The 5‑chloro substitution present in the target compound is anticipated to further modulate potency and selectivity through steric and electronic effects on the cinnoline ring.

CCR5 antagonist HIV entry inhibition chemokine receptor

Structural Differentiation from Generic 4-Oxo-1,4-dihydrocinnoline-3-carboxylic Acid in Antibacterial Isostere Context

The 4‑oxo‑1,4‑dihydrocinnoline‑3‑carboxylic acid scaffold is a recognized isostere of quinolone antibacterials, and several N1‑aryl derivatives have shown antibacterial activity against Gram‑positive and Gram‑negative strains in disc‑diffusion and broth‑microdilution assays [1]. In a comparative SAR study of 1‑aryl‑1,4‑dihydro‑4‑oxocinnoline‑3‑carboxylic acids, the nature and position of aryl substituents were found to shift the antibacterial spectrum: 4‑chlorophenyl derivatives generally exhibited broader Gram‑negative coverage than 4‑methylphenyl or unsubstituted phenyl analogues, though with considerable variability across bacterial species [1]. The target compound, CAS 146743-26-2, incorporates a C3 methyl ester rather than the free carboxylic acid present in published antibacterial series. Esterification at C3 is known to alter lipophilicity (predicted logP increase of approximately 1.0–1.5 units relative to the acid) and cell permeability, which may shift the biological profile away from direct antibacterial activity toward intracellular target engagement .

antibacterial quinolone isostere structure–activity relationship

Predicted Physicochemical Differentiation: Boiling Point and Density as Purity and Handling Proxies

Predicted physicochemical parameters provide practical differentiation for procurement and handling. The target compound has a predicted boiling point of 512.6 ± 60.0 °C and a predicted density of 1.46 ± 0.1 g/cm³ . These values are substantially higher than those of the unsubstituted core scaffold 4‑oxo‑1,4‑dihydrocinnoline‑3‑carboxylic acid (predicted bp ≈ 380–400 °C, density ≈ 1.35 g/cm³) and higher than the ethyl ester analogue ethyl 4‑oxo‑1,4‑dihydrocinnoline‑3‑carboxylate (predicted bp ≈ 430 °C) . The elevated boiling point reflects the increased molecular weight and halogen content, which also affects chromatographic retention and distillation protocols. Suppliers report typical purity at 95–98% for CAS 146743-26-2, which is consistent with a research‑grade building block but requires verification by HPLC for quantitative pharmacology .

physicochemical properties quality control formulation

Absence of RNase L Activation as a Negative Selectivity Marker Versus Off‑Target Immunomodulatory Cinnolines

A single RNase L activation assay result is recorded in ChEMBL for CAS 146743-26-2 (ChEMBL_164143 / CHEMBL771467), measuring concentration required for 50% inhibition of protein synthesis in mouse L‑cell extracts as a functional readout of RNase L pathway engagement [1]. While the exact IC₅₀ value is not publicly disclosed, the compound was tested and reported as not demonstrating potent RNase L activation within the assay's sensitivity range (assay typical threshold for active compounds is IC₅₀ < 10 μM). This contrasts with certain cinnoline derivatives that have been reported to interact with interferon‑regulated pathways and RNase L‑dependent antiviral mechanisms [2]. The low RNase L activity for CAS 146743-26-2 suggests that its primary pharmacological profile, if any, is unlikely to be driven by this immunomodulatory mechanism, reducing the probability of confounding antiviral readouts in HIV entry assays.

RNase L immunomodulation off‑target screening

Patent-Supported CCR5 Antagonist Indication as a Differentiator from Antibacterial Cinnoline-3-carboxylates

Chinese patent CN1706824A, filed by Shanghai Target Drug Co., Ltd. and the Shanghai Institutes of Organic Chemistry and Life Sciences, discloses a series of cinnoline‑containing compounds as CCR5 antagonists for the treatment of HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. Although CAS 146743-26-2 is not explicitly listed in the patent examples, the core structure (1‑aryl‑4‑oxo‑1,4‑dihydrocinnoline‑3‑carboxylate) falls within the Markush claims, and the patent provides the intellectual property framework for this chemotype's CCR5‑directed application. This contrasts with the broader 4‑oxo‑1,4‑dihydrocinnoline‑3‑carboxylic acid literature, which has been dominated by antibacterial and PTP1B inhibitory applications [2]. The patent landscape thus positions 1‑aryl‑4‑oxo‑1,4‑dihydrocinnoline‑3‑carboxylates, including CAS 146743-26-2 by structural inference, within the CCR5 antagonist field, a therapeutically distinct space from the antibacterial cinnoline derivatives.

CCR5 antagonist HIV patent SAR

Procurement‑Relevant Application Scenarios for Methyl 5-chloro-1-(4-chlorophenyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylate


CCR5‑Dependent HIV‑1 Entry Inhibition Screening

The 1‑(4‑chlorophenyl)‑4‑oxo‑1,4‑dihydrocinnoline‑3‑carboxylate scaffold has demonstrated sub‑nanomolar CCR5 antagonism in a closely related analogue (IC₅₀ = 0.300 nM in P4R5 cell–cell fusion assay), placing it within the potency range of maraviroc . The 5‑chloro substitution present in CAS 146743-26-2 may further refine target selectivity and metabolic stability. This compound is suited for medicinal chemistry campaigns aiming to develop novel CCR5‑dependent HIV entry inhibitors, particularly where the cinnoline core is being explored as a non‑tropane, non‑quinoline alternative to existing chemotypes [1].

SAR Expansion of 1‑Aryl‑4‑oxo‑1,4‑dihydrocinnoline‑3‑carboxylates as Chemokine Receptor Modulators

Patent CN1706824A establishes the Markush framework for 1‑aryl‑4‑oxo‑1,4‑dihydrocinnoline‑3‑carboxylates as CCR5 antagonists across multiple therapeutic indications including asthma, rheumatoid arthritis, and COPD [1]. CAS 146743-26-2, bearing both the N1‑(4‑chlorophenyl) and C5‑chloro substituents, represents a substitution pattern that extends the SAR beyond the unsubstituted phenyl analogues exemplified in the antibacterial literature. Procurement of this specific compound enables systematic exploration of how dual halogenation on the cinnoline and N‑phenyl rings affects CCR5 binding affinity, selectivity over related chemokine receptors (CCR2, CXCR4), and ADMET properties [1].

Negative Control or Counter‑Screen in Antibacterial Cinnoline Programs

Because the C3 methyl ester form is not directly active as a quinolone‑isostere antibacterial (the free carboxylic acid is required for DNA gyrase/topoisomerase IV binding), CAS 146743-26-2 can serve as a prodrug precursor or a negative control compound in antibacterial screening cascades . Its predicted higher lipophilicity relative to the free acid shifts its distribution profile, making it useful for distinguishing membrane‑permeability‑driven effects from target‑engagement‑driven antibacterial activity in whole‑cell assays .

Analytical Reference Standard for Cinnoline‑Containing Impurity Profiling

With a predicted boiling point of 512.6 °C and a density of 1.46 g/cm³, CAS 146743-26-2 exhibits markedly different GC retention and chromatographic behavior compared to lower‑molecular‑weight cinnoline‑3‑carboxylates such as ethyl 4‑oxo‑1,4‑dihydrocinnoline‑3‑carboxylate (bp ≈ 430 °C) . This physicochemical differentiation supports its use as a retention‑time marker or impurity standard in HPLC/GC methods developed for cinnoline‑based active pharmaceutical ingredient (API) process control, where resolution from structurally similar intermediates is critical .

Quote Request

Request a Quote for Methyl 5-chloro-1-(4-chlorophenyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.